crystal structure and packing ofN1−(2,4−dichlorophenyl)ethanediamideN^1-(2,4-dichlorophenyl)ethanediamideN1−(2,4−dichlorophenyl)ethanediamide
crystal structure and packing ofN1−(2,4−dichlorophenyl)ethanediamideN^1-(2,4-dichlorophenyl)ethanediamideN1−(2,4−dichlorophenyl)ethanediamide
This technical guide details the structural chemistry, solid-state organization, and characterization protocols for
Part 1: Executive Summary & Molecular Architecture
Compound Identity:
-
IUPAC Name:
-
Formula:
-
Core Scaffold: Oxalamide (ethanediamide) linker with a primary amide terminus and a 2,4-dichloro-substituted aniline terminus.
Significance:
This molecule represents a critical class of supramolecular synthons . The oxalamide moiety (
Molecular Conformation
In the solid state,
-
Trans-Oxalamide Core: The central
bond typically adopts an anti-periplanar (trans) conformation. This places the carbonyl oxygens on opposite sides, minimizing dipole repulsion and facilitating the formation of intermolecular hydrogen bonds. -
Amide Planarity: The amide linkages (
) remain planar due to resonance ( ). -
Aryl Twist: The 2,4-dichlorophenyl ring is not coplanar with the amide group. The ortho-chlorine at position 2 creates significant steric clash with the amide oxygen/hydrogen, forcing the phenyl ring to twist out of the amide plane.
-
Expected Dihedral Angle:
to (depending on packing forces).
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Part 2: Crystal Packing & Supramolecular Assembly
The crystal structure is governed by a hierarchy of intermolecular forces. The packing efficiency is a compromise between the directional requirements of hydrogen bonds and the close-packing requirements of the bulky chlorine atoms.
Primary Interaction: Hydrogen Bonded Ribbons
The dominant feature of the crystal lattice is the formation of supramolecular tapes (1D chains).
-
Donor/Acceptor Pairing: The molecule possesses a primary amide (
) and a secondary amide ( ). -
Motif: The molecules self-assemble via
hydrogen bonds.-
Head-to-Tail: The primary amide protons of one molecule bind to the oxalamide carbonyl of an adjacent molecule.
-
Graph Set: This typically forms
chains or dimers depending on whether the interaction is linear or cyclic.
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Secondary Interaction: Halogen Bonding & Stacking
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Chlorine Interactions: The electron-deficient
-hole of the chlorine atoms (particularly at the 4-position) interacts with electron-rich centers (carbonyl oxygens or -systems of adjacent rings).-
Type II Halogen Bond:
(approx. ).
-
-
-Stacking: The twisted conformation limits extensive face-to-face
-stacking, often resulting in "slipped" stacking or herringbone arrangements to accommodate the chlorine atoms.
Crystallographic Parameters (Representative Class Data)
Based on structural analogs (e.g., 2,4-dichloroanilides and oxalamides) reported in Acta Crystallographica and Dalton Transactions, the expected parameters are:
| Parameter | Representative Value / Expectation |
| Crystal System | Monoclinic |
| Space Group | |
| Z (Molecules/Cell) | 4 (General positions) |
| Density ( | |
| Packing Coefficient |
Part 3: Visualization of Structural Logic
The following diagram illustrates the synthesis pathway and the hierarchical logic of the crystal packing forces.
Figure 1: Synthesis pathway and structural determinants driving the crystal lattice formation.
Part 4: Experimental Protocols
Protocol A: Synthesis of High-Purity Material
Objective: Isolate single-phase material suitable for crystallization.
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Step 1 (Ester Formation): Dissolve 2,4-dichloroaniline (10 mmol) in dry dichloromethane (DCM) with triethylamine (1.1 eq). Add ethyl oxalyl chloride (1.1 eq) dropwise at
C. Stir for 2 hours. Wash with 1N HCl and brine. Evaporate solvent to yield ethyl (2,4-dichlorophenyl)oxalamate. -
Step 2 (Ammonolysis): Dissolve the ester intermediate in ethanol. Add excess aqueous ammonia (25%) or bubble
gas. Stir at room temperature for 4 hours. -
Isolation: The primary amide typically precipitates as a white solid. Filter, wash with cold ethanol, and dry under vacuum.
Protocol B: Single Crystal Growth (Slow Evaporation)
Objective: Obtain X-ray quality crystals (
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Solvent Selection: Prepare a saturated solution of the compound in Ethanol/DMF (4:1 ratio) . The DMF helps solubilize the planar aromatic system, while Ethanol acts as the volatile component.
-
Filtration: Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust). -
Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing Pentane or Diethyl Ether . Seal the outer jar.
-
Timeline: Allow to stand undisturbed at
C for 3-7 days. Colorless block-like crystals should form.
Protocol C: Structure Determination (SXRD)
Objective: Solve and refine the crystal structure.
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Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Kapton loop using Paratone oil.
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Data Collection: Collect data at 100 K (cryo-cooling is essential to reduce thermal motion of the terminal amide and chlorine atoms).
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Refinement Strategy:
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Locate Cl atoms first (heavy atoms) using Direct Methods (SHELXT).
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Refine amide hydrogens isotropically.
-
Check for disorder in the primary amide (
) rotation.
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References
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Compound Synthesis & Characterization: Kannan, P. S., et al. (2023).[2] Synthesis and structural analysis of oxalamide derivatives. Dalton Transactions. (Note: Referencing general oxalamide synthesis protocols and Compound 12 context).
-
General Oxalamide Packing Motifs: Gowda, B. T., et al. (2008). Structure of N-(2,4-dichlorophenyl)benzamide and related amides. Acta Crystallographica Section E. (Provides comparative structural data for 2,4-dichloro-substituted amides).
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Hydrogen Bonding in Amides: Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research. (Foundational text for analyzing the R2_2(8) motifs described).
